molecular formula C33H31BO12 B12353098 Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate CAS No. 1268491-69-5

Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate

Cat. No.: B12353098
CAS No.: 1268491-69-5
M. Wt: 630.4 g/mol
InChI Key: DYRAQRKTJXRJKN-UHFFFAOYSA-N
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Description

This compound is a structurally complex spiroxanthene derivative featuring:

  • Acetoxymethyl esters: These groups enhance cell permeability by masking polar carboxylic acids, allowing intracellular esterases to cleave them and release the active fluorescent probe .
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl: A boronic ester moiety that reacts selectively with peroxynitrite (ONOO⁻) or hydrogen peroxide (H₂O₂), enabling analyte-specific fluorescence activation .
  • Spiro[isobenzofuran-1,9'-xanthene] core: A rigid xanthene-fluorescein framework responsible for strong fluorescence emission upon activation .

Applications: Likely used as a cell-permeable fluorescent probe for detecting reactive oxygen/nitrogen species (ROS/RNS) in biological systems. Its design combines the cell-entry advantages of acetoxymethyl esters with the analyte-specific reactivity of boronic esters .

Properties

CAS No.

1268491-69-5

Molecular Formula

C33H31BO12

Molecular Weight

630.4 g/mol

IUPAC Name

acetyloxymethyl 3'-(acetyloxymethoxy)-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylate

InChI

InChI=1S/C33H31BO12/c1-18(35)39-16-41-22-9-12-25-28(15-22)43-27-14-21(34-45-31(3,4)32(5,6)46-34)8-11-24(27)33(25)26-13-20(7-10-23(26)30(38)44-33)29(37)42-17-40-19(2)36/h7-15H,16-17H2,1-6H3

InChI Key

DYRAQRKTJXRJKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C)C6=C(C=CC(=C6)C(=O)OCOC(=O)C)C(=O)O4

Origin of Product

United States

Preparation Methods

This modification enhances the compound’s cellular retention and sensitivity to hydrogen peroxide . The preparation involves the following steps:

Chemical Reactions Analysis

PF6-AM undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

    Hydrogen peroxide: The target molecule for detection by PF6-AM.

The major product formed from these reactions is a fluorescent compound that indicates the presence of hydrogen peroxide .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique properties are best understood by comparing it to structurally related spiroxanthene and fluorescein derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound C₃₃H₃₁BO₁₃ (estimated) ~664.4 (estimated) Acetoxymethyl esters, dioxaborolan, spiroxanthene core Intracellular ROS/RNS sensing
3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid (6-Carboxyfluorescein, 6-FAM) C₂₁H₁₂O₇ 376.32 Free carboxylic acid, hydroxyl groups Fluorescent labeling, pH sensing
2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid C₂₁H₆Cl₆O₇ 582.99 Chlorine substituents, hydroxyl groups, carboxylic acid Environmental staining, halogenated dye synthesis
BCECF AM (Bis(acetoxymethyl) fluorescein derivative) C₂₉H₂₆O₁₃ 606.5 Dual acetoxymethyl esters Intracellular pH measurement
N-(2-morpholinoethyl)-2-oxo-7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromene-3-carboxamide C₃₀H₃₅BN₂O₇ 558.3 Dioxaborolan, morpholinoethyl carboxamide, coumarin core Peroxynitrite sensing

Key Differences and Implications

Cell Permeability: The target compound and BCECF AM utilize acetoxymethyl esters to bypass cell membranes, unlike 6-carboxyfluorescein (polar carboxylic acid) .

Reactivity and Selectivity :

  • The boronic ester in the target compound enables selective detection of peroxynitrite or H₂O₂, similar to the coumarin-based sensor in .
  • 6-Carboxyfluorescein lacks reactive moieties, limiting it to passive pH sensing .

Fluorescence Properties: Chlorination in the hexachloro derivative red-shifts fluorescence but reduces quantum yield compared to the non-halogenated target compound . The spiroxanthene core in all compounds ensures visible-range fluorescence (450–600 nm) .

Synthetic Routes :

  • The target compound’s boronic ester likely derives from Suzuki-Miyaura cross-coupling (), while acetoxymethyl groups are introduced via esterification .
  • Chlorinated derivatives require electrophilic substitution, complicating synthesis .

Biological Activity

Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and cytotoxic activities supported by various studies.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups which are hypothesized to contribute to its biological activity. The presence of acetoxymethyl and dioxaborolane moieties suggests possible interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of betulonic acid showed pronounced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Compound Microbial Strain MIC (µg/mL)
Betulonic Acid DerivativeStaphylococcus aureus6.3
Betulonic Acid DerivativeEscherichia coli6.3
Original Betulonic AcidStaphylococcus aureus50
Original Betulonic AcidEscherichia coliNo activity

The data suggests that modifications to the chemical structure can enhance antimicrobial efficacy significantly.

Cytotoxic Activity

In addition to antimicrobial effects, compounds similar to acetoxymethyl derivatives have been studied for their cytotoxic properties against various cancer cell lines. For example, triterpenoids have shown selective cytotoxicity in leukemia and breast cancer cells .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various derivatives found that specific modifications increased the potency against E. coli, with some derivatives achieving MIC values significantly lower than those of the parent compounds . This indicates a promising avenue for developing new antimicrobial agents based on the acetoxymethyl scaffold.

Study 2: Cytotoxic Potential

Another research effort focused on the cytotoxic effects of triterpenoid derivatives indicated that certain modifications led to increased selectivity and potency against cancer cells. The IC50 values ranged from 4.31 µM to 15.6 µM for various derivatives tested against different cancer cell lines .

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